molecular formula C10H10N2 B1582889 4-Methylquinolin-2-amine CAS No. 27063-27-0

4-Methylquinolin-2-amine

Cat. No. B1582889
CAS RN: 27063-27-0
M. Wt: 158.2 g/mol
InChI Key: LAKQBTPNPXHTNB-UHFFFAOYSA-N
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Description

4-Methylquinolin-2-amine, also known as 2-methylquinolin-4-amine , is a compound with the molecular weight of 158.2 . It is typically in the form of a powder .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using the Doebner–von Miller method . Another study reported the synthesis of 2-chloro N-substituted amino quinolines, which could potentially include 4-Methylquinolin-2-amine .


Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-2-amine can be represented by the InChI code: LAKQBTPNPXHTNB-UHFFFAOYSA-N . The compound has a molecular formula of C10H10N2 .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Methylquinolin-2-amine, have been used in various chemical reactions. For instance, they have been used in the synthesis of imine polymers and in the construction of other pharmaceutical agents .


Physical And Chemical Properties Analysis

4-Methylquinolin-2-amine is a powder with a melting point of 129-130°C . and a density of 1.169 g/cm^3 .

Scientific Research Applications

Anticancer Properties

4-Methylquinolin-2-amine has shown potential in cancer research, particularly as an apoptosis inducer. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinolin-2-amine, has been identified as an efficacious anticancer agent with high blood-brain barrier penetration. It induces apoptosis effectively in cell-based assays and demonstrates efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

4-Methylquinolin-2-amine is also significant in chemical synthesis. For example, a novel copper-catalyzed direct amidation method uses 2-methylquinolines with amines, providing an efficient approach for synthesizing biologically important aromatic amides (Xie et al., 2015). Additionally, Cu-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes with alcohols, thiols, and amines form α-O-, S-, and N-substituted 4-methylquinoline derivatives, showcasing the compound's versatility in organic synthesis (Sharma & Liu, 2015).

Environmental Biodegradation

In environmental research, a study reported the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This bacterium utilizes 4-methylquinoline as a source of carbon and energy, representing an ecological aspect of the compound's applications (Sutton et al., 1996).

Antifungal and Antimicrobial Activity

4-Methylquinolin-2-amine derivatives have been studied for their antifungal and antimicrobial properties. Some compounds containing this moiety showed promising activity against various fungal strains, indicating potential applications in the development of new antifungal agents (Kumar et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 4-Methylquinolin-2-amine, have shown substantial biological activities . They have been used in the synthesis of various pharmaceutical agents . Therefore, developing a novel drug using this scaffold with potent activity and selectivity remains an interesting field of research .

properties

IUPAC Name

4-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKQBTPNPXHTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282932
Record name 4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-2-amine

CAS RN

27063-27-0
Record name 27063-27-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P Xu, TH Zhu, TQ Wei, SY Wang, SJ Ji - RSC advances, 2016 - pubs.rsc.org
… -butyl)-4-methylquinolin-2-amine 3a, we tried the reaction of 3a in the presence of excess trifluoroacetic acid (TFA). Unfortunately, we failed to get 4-methylquinolin-2-amine (Scheme 3). …
Number of citations: 39 pubs.rsc.org
D Vasu, CT Reidl, E Wang, S Yang… - Bioorganic & Medicinal …, 2023 - Elsevier
… For example, the deoxygenative amination of 8 with Ts 2 O and tBuNH 2 gave poor yields of 7-bromo-N-(tert-butyl)-4-methylquinolin-2-amine along with an inseparable mixture of …
Number of citations: 3 www.sciencedirect.com
JK Holden, MC Lewis, MA Cinelli, Z Abdullatif… - Biochemistry, 2016 - ACS Publications
Nitric oxide is produced in Gram-positive pathogens Bacillus anthracis and Staphylococcus aureus by the bacterial isoform of nitric oxide synthase (NOS). Inhibition of bacterial nitric …
Number of citations: 20 pubs.acs.org
MA Cinelli, H Li, G Chreifi, TL Poulos… - Journal of medicinal …, 2017 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibition is a promising strategy to treat neurodegenerative disorders, but the development of nNOS inhibitors is often hindered by poor …
Number of citations: 41 pubs.acs.org
TW Loo, MC Bartlett, L Shi, DM Clarke - Biochemical pharmacology, 2012 - Elsevier
… (VX-640), 7-chloro-4-(4-(4-chlorophenylsulfonyl) piperazin-1-yl)quinoline (KM11060), 4,5,7-trimethyl-N-phenylquinolin-2-amine (5a), and N-(4-bromophenyl)-4-methylquinolin-2-amine (…
Number of citations: 38 www.sciencedirect.com
M Carotti, J Marsolier, M Soardi… - Human molecular …, 2018 - academic.oup.com
… I N-(4-bromophenyl)-4-methylquinolin-2-amine 10 … I N-(4-bromophenyl)-4-methylquinolin-2-amine 10 … I N-(4-bromophenyl)-4-methylquinolin-2-amine 10 …
Number of citations: 25 academic.oup.com
BK Sarmah, M Konwar, A Das - The Journal of Organic Chemistry, 2021 - ACS Publications
An operationally simple method for synthesizing 2-amino azines via [3+2] dipolar cycloaddition of azine N-oxide with carbodiimide has been demonstrated. The reaction can proceed …
Number of citations: 6 pubs.acs.org
MA Cinelli, CT Reidl, H Li, G Chreifi… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders, is an attractive strategy for treating or preventing these diseases. We …
Number of citations: 16 pubs.acs.org
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 pubs.acs.org
Y Takahashi - 2015 - egrove.olemiss.edu
Karlotoxins (KmTxs), produced by a toxic marine/estuarine phytoplankton, the dinoflagellate Karlodinium veneficum, are known to be ichthyotoxic, thus being associated with numerous …
Number of citations: 2 egrove.olemiss.edu

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